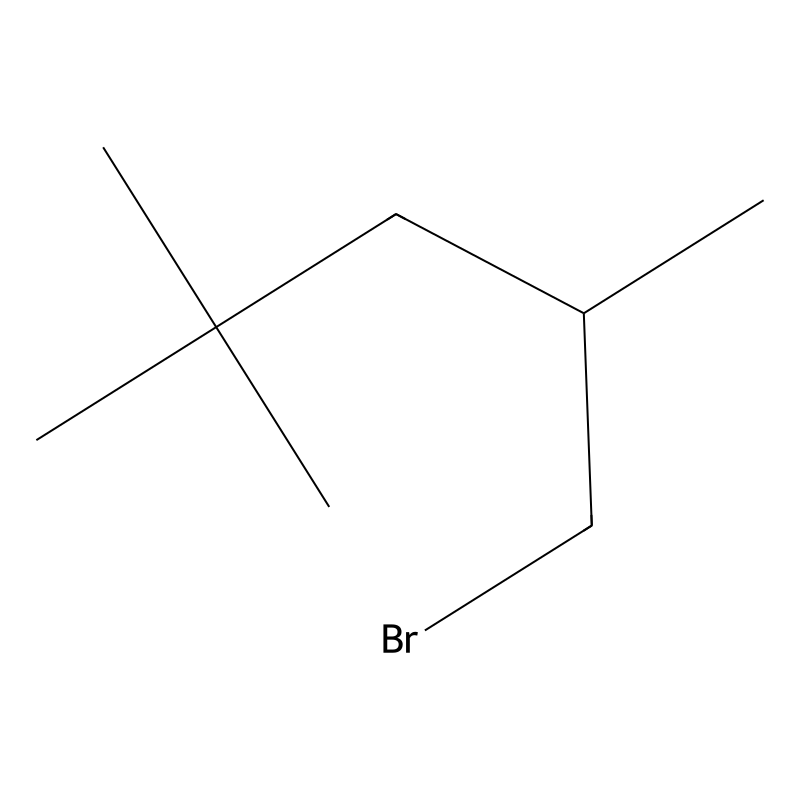1-bromo-2,4,4-trimethylpentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
For example, organoboron compounds, which include a variety of boronic and borinic acids, are widely used in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
1-Bromo-2,4,4-trimethylpentane is an organic compound with the molecular formula and a molecular weight of 193.12 g/mol. This compound is characterized by a bromine atom attached to the first carbon of a branched alkane structure, specifically 2,4,4-trimethylpentane. Its unique structure contributes to its reactivity and utility in various chemical processes, making it significant in both industrial and academic settings .
Currently, there is no documented information on a specific mechanism of action for 1-Bromo-2,4,4-trimethyl pentane in biological systems.
As with most halocarbons, 1-Bromo-2,4,4-trimethyl pentane is likely to exhibit some hazardous properties. Specific data is lacking, but potential hazards include:
- Skin and eye irritant: Contact with the liquid may cause irritation [].
- Moderate flammability: Organic liquids with similar structures are flammable and should be handled with caution [].
- Environmental impact: Improper disposal of halocarbons can harm the environment. They may contribute to ozone depletion and contaminate water sources.
1-Bromo-2,4,4-trimethylpentane primarily participates in nucleophilic substitution and elimination reactions due to the presence of the bromine atom.
Types of Reactions:
- Nucleophilic Substitution (SN1 and SN2): In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the replacement of bromine with another group.
- Elimination Reactions: Under strong basic conditions, this compound can lose a hydrogen atom and the bromine atom to form alkenes.
Common Reagents:
- For nucleophilic substitution: sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
- For elimination reactions: potassium tert-butoxide (KOtBu) can be used to generate alkenes.
Major Products:
- From substitution reactions: alcohols, nitriles, and amines.
- From elimination reactions: 2,4-dimethylpentene .
1-Bromo-2,4,4-trimethylpentane can be synthesized through the bromination of 2,4,4-trimethylpentane. This process typically employs bromine (Br₂) in the presence of a radical initiator such as light or heat.
Industrial Production Methods:
In industrial settings, continuous flow reactors are often used where 2,4,4-trimethylpentane is reacted with bromine gas under controlled conditions to optimize yield and purity .
This compound finds applications across various fields:
- Chemical Industry: It serves as a precursor for synthesizing more complex organic molecules.
- Research: Utilized in studies involving enzyme-catalyzed reactions and as a reagent in organic synthesis.
- Pharmaceuticals: Investigated for its potential use as a building block in drug development.
- Agrochemicals: Employed as an intermediate in producing specialty chemicals .
Several compounds share structural similarities with 1-bromo-2,4,4-trimethylpentane. The following table compares these compounds based on their reactivity and properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2,4,4-trimethylpentane | Contains bromine; reactive in nucleophilic reactions | |
| 2-Bromo-2,4,4-trimethylpentane | Bromine at different position; different reactivity | |
| 1-Chloro-2,4,4-trimethylpentane | Chlorine instead of bromine; less reactive | |
| 2,4-Dimethylhexane | Non-halogenated; serves as a reference for comparison |
Uniqueness: The presence of the bromine atom in 1-bromo-2,4,4-trimethylpentane enhances its reactivity compared to non-halogenated counterparts like 2,4-dimethylhexane. The specific positioning of the bromine also influences its chemical behavior compared to other halogenated compounds .








